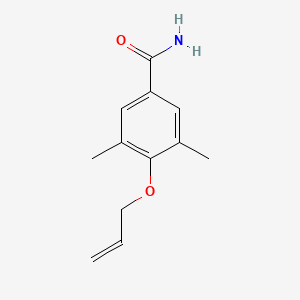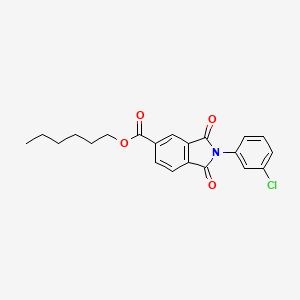
Octadecane, 7-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecane, 7-hexyl-: is a hydrocarbon compound with the molecular formula C24H50 . It is a member of the alkane family, characterized by a long carbon chain with a hexyl group attached to the seventh carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 7-hexyl- typically involves the alkylation of octadecane with a hexyl halide under the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction conditions include:
Temperature: 100-150°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or potassium tert-butoxide
Industrial Production Methods: In an industrial setting, Octadecane, 7-hexyl- can be produced through a continuous flow process where octadecane and hexyl halide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadecane, 7-hexyl- can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Hexyl alcohol, hexyl ketone, hexanoic acid.
Reduction: Hexane, heptane.
Substitution: Hexyl chloride, hexyl bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecane, 7-hexyl- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat of fusion and thermal stability .
Biology: It is utilized in the study of lipid membranes and as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems .
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature and ability to encapsulate hydrophobic drugs .
Industry: Octadecane, 7-hexyl- is used in the production of lubricants, surfactants, and as a component in the formulation of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of Octadecane, 7-hexyl- primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it helps in the encapsulation and controlled release of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
- Heptadecane, 9-hexyl-
- Nonadecane, 7-hexyl-
- Eicosane, 7-hexyl-
Comparison: Octadecane, 7-hexyl- is unique due to its specific chain length and the position of the hexyl group. This structural specificity imparts distinct physical and chemical properties, such as melting point, boiling point, and solubility, which can be tailored for specific applications .
Eigenschaften
CAS-Nummer |
7200-09-1 |
|---|---|
Molekularformel |
C24H50 |
Molekulargewicht |
338.7 g/mol |
IUPAC-Name |
7-hexyloctadecane |
InChI |
InChI=1S/C24H50/c1-4-7-10-13-14-15-16-17-20-23-24(21-18-11-8-5-2)22-19-12-9-6-3/h24H,4-23H2,1-3H3 |
InChI-Schlüssel |
NSFMUHNGROVPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12001694.png)


![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12001742.png)


![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)


